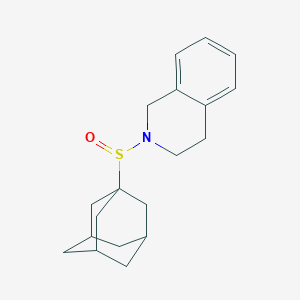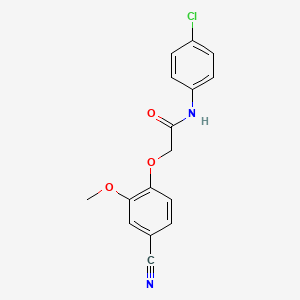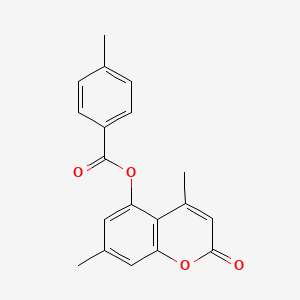![molecular formula C21H21BrN2O4 B4226796 5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4226796.png)
5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone: is an intriguing chemical compound with a complex structure This compound belongs to the pyrimidinone class and is characterized by its acetyl, benzyloxy, bromo, methoxy, and methyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves multiple steps:
Step 1: Formation of the pyrimidinone core.
Step 2: Introduction of the bromo and methoxy substituents through electrophilic aromatic substitution.
Step 3: Incorporation of the acetyl and methyl groups via Friedel-Crafts acylation and alkylation, respectively.
Step 4:
Industrial Production Methods: While specific industrial-scale production methods for this compound are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations to improve yield and efficiency. Catalysts and continuous flow reactors are often employed to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation at the methoxy and methyl groups, forming corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, potentially converting the acetyl group into an alcohol.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation typically yields carboxylic acids or ketones.
Reduction leads to alcohols or reduced forms of the original compound.
Substitution produces derivatives with new functional groups replacing the bromo substituent.
Applications De Recherche Scientifique
This compound is valuable in several scientific research domains:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Medicine: Research into its derivatives may yield new therapeutic agents with anti-inflammatory or anticancer properties.
Industry: Possible uses in materials science, particularly in the development of novel polymers or coatings.
Mécanisme D'action
Mechanism: The exact mechanism of action depends on the context of its application. In a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Potential targets include enzymes involved in metabolic pathways or proteins involved in signal transduction.
The specific pathways influenced depend on the structure-activity relationship of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone: and its analogs differing in the positions or types of substituents.
Pyrimidinone derivatives: with varying substitutions on the core structure, influencing their reactivity and applications.
This compound's multifaceted nature makes it an exciting subject for continued research, with the potential to unlock new scientific and industrial applications.
Propriétés
IUPAC Name |
5-acetyl-4-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-12-18(13(2)25)19(24-21(26)23-12)15-9-16(22)20(17(10-15)27-3)28-11-14-7-5-4-6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHRMHRXBRKJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE](/img/structure/B4226718.png)
![ethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4226733.png)
![N-(2-methoxy-5-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226736.png)
![acetic acid;N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-phenylpropanamide](/img/structure/B4226755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4226761.png)
![3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B4226780.png)

![2-[(4-Pyrrolidin-1-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4226793.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4226804.png)
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4226809.png)
![1-(4-fluorophenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4226817.png)

![7-chloro-1'-(4-fluorobenzyl)-2-(3-methoxypropyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4226830.png)

